2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound characterized by its complex molecular structure that includes functional groups such as thiazole, triazole, and amide. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Typically involves 2-oxobenzo[d]thiazole, phenylacetamide, and triazole derivatives.
Reaction Steps:
Step 1: Synthesis of 2-oxobenzo[d]thiazole core through cyclization of precursor compounds.
Step 2: Formation of triazole moiety via a 1,3-dipolar cycloaddition reaction.
Step 3: Coupling of 2-oxobenzo[d]thiazole and triazole intermediates using a thioether linkage.
Step 4: Introduction of the N-phenylacetamide group through nucleophilic substitution.
Reaction Conditions: These steps generally require specific catalysts, solvents, and controlled temperatures to optimize yield and purity. Commonly used reagents might include strong bases, transition metal catalysts, and polar aprotic solvents like DMF or DMSO.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization of reaction conditions to maximize yield and minimize waste. Techniques like continuous flow reactors and process intensification methods can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation at the thiazole or triazole rings.
Reduction: The presence of various nitrogen-containing heterocycles makes it susceptible to reduction, especially under the influence of metal hydrides.
Substitution Reactions: Electrophilic or nucleophilic substitutions may occur at various positions of the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., NBS), sulfonyl chlorides.
Major Products Formed
Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction typically results in the hydrogenation of the nitrogen rings.
Substitution can introduce various functional groups, altering the compound's properties.
Scientific Research Applications
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has wide-ranging applications:
Chemistry: Utilized in studying complex synthetic pathways and reaction mechanisms due to its diverse functional groups.
Biology: Potential as a biochemical probe for investigating enzyme interactions, especially those involving sulfur and nitrogen heterocycles.
Medicine: Explored as a candidate for antimicrobial, anticancer, and anti-inflammatory drugs given its structural similarities to known bioactive molecules.
Mechanism of Action
This compound's biological activity is often mediated through interactions with enzymes and receptors. The thiazole and triazole rings might engage in hydrogen bonding or π-π stacking interactions with target proteins, while the phenylacetamide moiety could be involved in binding to hydrophobic pockets. These interactions could inhibit or modulate the activity of target enzymes, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-((1H-Benzimidazol-2-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
2-((5-((2-Oxobenzimidazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Uniqueness
The primary distinction of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its thiazole ring, which imparts unique electronic and steric properties that can enhance its binding affinity and specificity for particular biological targets.
Conclusion
This compound represents a multifaceted compound with significant potential across various scientific disciplines. From its intricate synthesis to its broad spectrum of applications, it stands as a testament to the ingenuity of modern organic chemistry.
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S2/c30-22(25-17-9-3-1-4-10-17)16-32-23-27-26-21(29(23)18-11-5-2-6-12-18)15-28-19-13-7-8-14-20(19)33-24(28)31/h1-14H,15-16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZRKBBLRJPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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